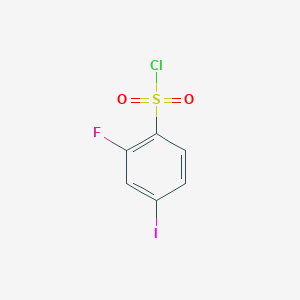

2-Fluoro-4-iodobenzene-1-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

583047-48-7 |

|---|---|

Molecular Formula |

C6H3ClFIO2S |

Molecular Weight |

320.51 g/mol |

IUPAC Name |

2-fluoro-4-iodobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(9)3-5(6)8/h1-3H |

InChI Key |

ZLTQLOZWUFFDHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 4 Iodobenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism, although an addition-elimination pathway can also be operative depending on the conditions and reactants. nih.govresearchgate.net

One of the most common transformations of arenesulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. eurjchem.com This reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is a robust and widely used method for synthesizing this important class of compounds. cdnsciencepub.comresearchgate.net The reaction of 2-Fluoro-4-iodobenzene-1-sulfonyl chloride with a generic primary or secondary amine (R¹R²NH) proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group and the formation of the corresponding N-substituted-2-fluoro-4-iodobenzenesulfonamide.

The general mechanism involves the amine nitrogen attacking the sulfur center, forming a trigonal bipyramidal intermediate or transition state. cdnsciencepub.com The subsequent departure of the chloride ion and deprotonation of the nitrogen atom by a base yields the stable sulfonamide product.

In a similar fashion to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to yield sulfonate esters. eurjchem.com This reaction, known as sulfonylation, is a standard method for converting the hydroxyl group of an alcohol into a good leaving group for subsequent substitution or elimination reactions. google.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which not only neutralizes the generated HCl but can also act as a catalyst. researchgate.net

The mechanism involves the oxygen atom of the alcohol or phenol (B47542) attacking the sulfur atom of this compound. The departure of the chloride ion and subsequent deprotonation of the hydroxyl group by the base result in the formation of the corresponding 2-fluoro-4-iodophenyl sulfonate ester.

Arenesulfonyl chlorides can react with potent carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to form sulfones. core.ac.uklibretexts.org However, this reaction can be complex. The high reactivity of these organometallic reagents can lead to side reactions or further reaction with the initially formed ketone in related systems like acyl chlorides. youtube.comchemistrysteps.comwisc.edu The reaction involves the attack of the carbanion from the organometallic reagent on the sulfonyl chloride's sulfur atom, displacing the chloride to form the C-S bond characteristic of sulfones.

An alternative pathway for C-C bond formation using sulfonyl chlorides involves iron-catalyzed desulfinylative cross-coupling with Grignard reagents. core.ac.uk This process, however, does not result in a sulfone but rather a biaryl compound, as the SO₂ group is eliminated. This highlights a different reactive pathway where the sulfonyl chloride acts as an aryl source rather than a sulfonyl source.

The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is governed by both kinetic and thermodynamic factors. Thermodynamically, the sulfur-chlorine bond in benzenesulfonyl chloride has a dissociation enthalpy of approximately 295 kJ mol⁻¹, indicating a moderately strong but cleavable bond. beilstein-journals.org

Kinetically, the reaction rate is highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring. cdnsciencepub.com Solvolysis studies on various para-substituted benzenesulfonyl chlorides show a clear trend in reaction rates, which can be correlated using the Hammett equation. nih.govcdnsciencepub.com Electron-withdrawing groups (like -NO₂) increase the electrophilicity of the sulfur atom and accelerate the rate of nucleophilic attack, resulting in a positive Hammett ρ value. nih.govmdpi.com Conversely, electron-donating groups (like -OCH₃ or -CH₃) decrease the reaction rate. nih.govcdnsciencepub.com

For this compound, the ortho-fluoro and para-iodo groups are both electron-withdrawing (by induction), which is expected to increase the electrophilicity of the sulfur center and thus enhance its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.

| Substituent (X in X-C₆H₄SO₂Cl) | Solvent System | Relative Rate (kₓ/kₙ) | Reference |

| p-NO₂ | 97.5% Acetone-H₂O | 3.55 | nih.gov |

| p-Br | 97.5% Acetone-H₂O | 1.48 | nih.gov |

| H | 97.5% Acetone-H₂O | 1.00 | nih.gov |

| p-CH₃ | 97.5% Acetone-H₂O | 0.60 | nih.gov |

| p-OCH₃ | 97.5% Acetone-H₂O | 0.38 | nih.gov |

| p-NO₂ | H₂O | 3.49 | cdnsciencepub.com |

| p-Br | H₂O | 1.62 | cdnsciencepub.com |

| H | H₂O | 1.00 | cdnsciencepub.com |

| p-CH₃ | H₂O | 0.57 | cdnsciencepub.com |

| p-OCH₃ | H₂O | 0.35 | cdnsciencepub.com |

This table presents kinetic data for the solvolysis of various para-substituted benzenesulfonyl chlorides to illustrate substituent effects. Data for this compound is not available but is expected to be faster than the unsubstituted compound due to the electron-withdrawing nature of the halogen substituents.

Substituents on the benzene (B151609) ring exert significant electronic and steric effects on the rate and mechanism of nucleophilic substitution. As discussed, electron-withdrawing groups in the para and meta positions generally accelerate the reaction by stabilizing the transition state. mdpi.com

The effect of ortho-substituents is more complex. While electron-withdrawing effects are still operative, steric factors play a crucial role. Counterintuitively, bulky ortho-alkyl groups have been shown to accelerate the rate of nucleophilic substitution at the sulfonyl sulfur. researchgate.netmdpi.comnih.gov This "steric acceleration" is attributed to the relief of ground-state steric congestion between the ortho-substituent and the sulfonyl group as the geometry changes from tetrahedral in the reactant to a more open trigonal bipyramidal structure in the transition state. researchgate.netmdpi.com

For this compound, the ortho-fluoro substituent is small (van der Waals radius of ~1.47 Å) and is not expected to cause significant steric hindrance or acceleration. Its primary influence will be a strong inductive electron-withdrawing effect (-I), which increases the positive charge on the sulfur atom and makes it more susceptible to nucleophilic attack. This electronic effect is expected to be the dominant factor, leading to an enhanced reaction rate compared to non-fluorinated analogues.

Functional Group Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound provides a second, distinct site for chemical modification. Aryl iodides are highly valued substrates in transition-metal-catalyzed cross-coupling reactions due to the relatively low C-I bond dissociation energy, which facilitates oxidative addition to the metal center (commonly palladium). researchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki, Heck, and Sonogashira couplings. organic-chemistry.orgwikipedia.orgresearchgate.netresearchgate.net

A key consideration in performing such reactions on this molecule is chemoselectivity. The reaction conditions must be chosen to favor transformation at the C-I bond without promoting undesired reactions at the sulfonyl chloride group. Many palladium-catalyzed reactions are carried out under basic conditions, which could potentially lead to the hydrolysis or aminolysis of the sulfonyl chloride. However, the reactivity order for oxidative addition to Pd(0) is generally C-I > C-Br > C-OTf >> C-Cl, and the C-S bond of the sulfonyl group is also known to undergo oxidative addition under certain conditions. researchgate.netnih.gov Therefore, mild reaction conditions are crucial. For instance, Sonogashira couplings can often be performed at room temperature with mild amine bases, potentially preserving the integrity of the sulfonyl chloride group. wikipedia.org Similarly, certain Suzuki-Miyaura couplings can proceed under conditions compatible with sensitive functional groups. nih.gov The successful functionalization of the aryl iodide moiety would yield a trifunctional building block, enabling the synthesis of complex molecular architectures.

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for C-C bond formation. acs.org While traditionally requiring harsh conditions, modern copper-based systems, often involving ligands, have broadened the scope and improved the efficiency of these reactions. acs.org

Copper catalysis is particularly relevant for fluoroalkylation reactions. cas.cnnih.gov For instance, copper-mediated reactions between iododifluoroacetamides and aryl iodides can lead to cross-coupling products. cas.cn The choice of ligand, base, and solvent is often crucial for the success of copper-catalyzed reactions. acs.org The (2-pyridyl)sulfonyl group has been shown to facilitate copper-mediated fluoroalkylation of aryl iodides. researchgate.netsioc.ac.cn

Beyond palladium and copper, other transition metals can catalyze transformations of aryl iodides. For instance, gold-catalyzed sulfonylation of aryl iodides with various sodium sulfinates has been developed, offering a complementary method to palladium and copper catalysis, particularly for electron-donating iodoarenes. acs.org This reaction proceeds via a ligand-enabled Au(I)/Au(III) redox cycle. acs.org

Additionally, various transition-metal catalyzed reactions have been developed for the synthesis of sulfonyl fluorides, highlighting the ongoing interest in sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry. sigmaaldrich.com These methods include photoredox, electro-, transition-metal, and organocatalysis. sigmaaldrich.com

Role of the Fluorine Atom in Modulating Reactivity and Aromaticity

The fluorine atom at the C2 position of this compound significantly influences the molecule's reactivity and the aromaticity of the benzene ring through its unique electronic properties.

Fluorine exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M). Due to its high electronegativity, the inductive effect of fluorine deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density from the ring system.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the fluorine atom, despite being deactivating, is an ortho, para-director. youtube.com This is because the resonance effect, although weaker than the inductive effect, preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. The sulfonyl chloride group is a strong deactivating group and a meta-director. Therefore, the regiochemical outcome of an electrophilic substitution on this compound would be influenced by the combined directing effects of the fluorine, iodine, and sulfonyl chloride substituents.

Nucleophilic Aromatic Substitution (SNAr):

The strong electron-withdrawing nature of both the fluorine atom and the sulfonyl chloride group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. libretexts.org For SNAr to occur, the aromatic ring generally needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group, as these positions can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In some cases, particularly with polyhalogenated substrates, computational studies suggest that these reactions may proceed through a concerted one-step displacement mechanism rather than a two-step process involving a stable Meisenheimer intermediate. nih.govsemanticscholar.org

The regioselectivity in nucleophilic aromatic substitution is determined by the stability of the intermediate carbanion (Meisenheimer complex). nih.gov Electron-withdrawing groups stabilize this intermediate, and the position of these groups relative to the leaving group and the incoming nucleophile dictates the reaction's regiochemical outcome.

While the C-F bond is the strongest single bond to carbon, its activation and functionalization are areas of active research. mdpi.com The presence of other functional groups on the aromatic ring can influence the reactivity of the C-F bond. In the context of transition-metal catalysis, the oxidative addition of a C-F bond to a metal center is a key step. This process can be challenging but has been achieved, for example, in the palladium-catalyzed cross-coupling reactions of perfluoro organic compounds. mdpi.com

The unique stability and reactivity of the sulfonyl fluoride group, which is more robust than sulfonyl chloride, has led to increased interest in its use in synthetic chemistry, particularly in the context of SuFEx click chemistry. nih.gov

Interactive Data Table: Summary of Fluorine's Influence

| Aspect | Effect of Fluorine | Mechanism |

| Ring Activity (Electrophilic) | Deactivating | Strong -I effect withdraws electron density. |

| Regioselectivity (Electrophilic) | ortho, para-directing | +M effect stabilizes carbocation intermediate at ortho and para positions. youtube.com |

| Ring Activity (Nucleophilic) | Activating | Strong -I effect makes the ring electron-deficient. libretexts.org |

| Regioselectivity (Nucleophilic) | Dependent on EWG position | Stabilization of Meisenheimer intermediate by EWGs at ortho/para positions. libretexts.org |

| C-F Bond | Generally unreactive | High bond dissociation energy. |

Multi-Component Reactions and Cascade Processes Utilizing this compound

Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in synthetic chemistry for creating molecular diversity. wikipedia.orgnih.govnih.govorganic-chemistry.org These reactions typically involve the combination of three or more reactants in a single step. While sulfonyl chlorides can be incorporated into MCRs or their products can be derivatized using sulfonyl chlorides, there is no specific mention in the literature of this compound being used as a component in well-known MCRs. frontiersin.orgresearchgate.net

Similarly, cascade reactions, which involve a sequence of intramolecular transformations, are used to build complex molecular architectures from simple starting materials. longdom.orgresearchgate.net The initiation of such cascades can sometimes involve sulfonyl groups, but specific examples employing this compound to initiate or participate in cascade processes are not described in the surveyed literature. The synthesis of heterocyclic compounds, often a goal of cascade reactions, can involve sulfonyl chlorides, but again, no specific data for the title compound is available. beilstein-journals.orgnih.gove-bookshelf.de

Applications of 2 Fluoro 4 Iodobenzene 1 Sulfonyl Chloride As a Versatile Synthetic Intermediate in Advanced Research

Precursor in the Synthesis of Functionalized Sulfonamide Derivatives

The most direct application of 2-Fluoro-4-iodobenzene-1-sulfonyl chloride is in the synthesis of sulfonamides. The reaction of the sulfonyl chloride moiety with primary or secondary amines is one of the most common and reliable methods for creating the sulfonamide functional group. nih.govresearchgate.net This reaction proceeds readily, typically in the presence of a base, to yield structurally diverse sulfonamide derivatives. ekb.egimpactfactor.org The key advantage of using this compound is that the resulting sulfonamide products retain the iodo and fluoro substituents, which can be used for further functionalization or to fine-tune the biological and material properties of the target molecules.

| Functional Group | Reagent Type | Resulting Bond/Group |

| Sulfonyl Chloride (-SO₂Cl) | Primary/Secondary Amines (R-NH₂) | Sulfonamide (-SO₂-NHR) |

| Iodo (-I) | Boronic Acids, Alkynes, Alkenes | C-C Bonds (via cross-coupling) |

| Fluoro (-F) | Not typically reacted | Modulates molecular properties |

Research into Novel Pharmaceutical Lead Compound Synthesis

The sulfonamide scaffold is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anticancer, antiviral, and anti-inflammatory properties. researchgate.netekb.eg this compound serves as a strategic starting point for generating novel sulfonamide-based drug candidates. Chemists can react it with various amines to create an initial set of compounds. The preserved iodo group on the aromatic ring acts as a versatile handle for subsequent diversification. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings) can be employed to introduce new carbon-carbon bonds at the iodo position, allowing for the systematic exploration of the chemical space around the core structure. This approach enables the synthesis of libraries of complex molecules to identify new pharmaceutical lead compounds.

Exploration of Agrochemical Active Ingredient Synthesis

The principles that make this compound valuable in pharmaceuticals also apply to the discovery of new agrochemicals. chemimpex.com Many successful herbicides, fungicides, and insecticides contain sulfonamide or halogenated aromatic moieties. The compound allows for the construction of novel active ingredients by first forming a sulfonamide derivative, followed by the modification of the iodo-substituted position. This modular synthesis strategy facilitates the creation of compounds with tailored properties for specific agricultural applications, aiming to improve efficacy, selectivity, and environmental profiles.

Design of Materials Science Precursors (e.g., Polymer Modifiers, Liquid Crystal Components)

In materials science, precise molecular architecture is critical for achieving desired bulk properties. This compound is a useful precursor for creating specialized monomers and material modifiers. chemimpex.com The sulfonyl chloride group can be used to attach the molecule to polymer backbones or other substrates. chemimpex.comsigmaaldrich.com The rigid, halogenated aromatic core, which can be further elaborated via the iodo group, is suitable for designing components for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where electronic properties and molecular organization are key. The fluorine atom, in particular, can enhance properties like thermal stability and chemical resistance in the final materials. chemimpex.com

Building Block for Complex Polycyclic and Heterocyclic Systems via Sequential Functionalization

The differential reactivity of the functional groups in this compound makes it an excellent substrate for synthesizing complex ring systems. A common strategy involves a two-step process:

Sulfonamide Formation: The sulfonyl chloride is first reacted with an amine that contains another reactive group (e.g., an alkyne, alkene, or boronic acid).

Intramolecular Cyclization: The iodo group on the aromatic ring is then used to trigger an intramolecular cross-coupling reaction, forming a new C-C bond that closes a ring.

This powerful approach enables the efficient construction of intricate polycyclic and heterocyclic scaffolds, which are common motifs in natural products and pharmaceuticals. nih.gov The ability to build such complex architectures from a relatively simple, commercially available starting material is highly valuable in synthetic chemistry.

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry Research

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems. nih.gov this compound is an ideal building block for DOS and combinatorial chemistry because of its three distinct functional handles. nih.gov A library of compounds can be rapidly generated by reacting the sulfonyl chloride group with a diverse set of amines. This initial library can then be subjected to a second diversification step, where the iodo group is reacted with a different library of reagents, such as various boronic acids in Suzuki coupling reactions. This "build/couple" strategy allows for the exponential generation of a large number of unique compounds from a single, trifunctional core, facilitating the discovery of new molecules with novel functions. nih.govnih.gov

| Synthesis Stage | Reaction Site | Reagent Library | Outcome |

| Stage 1 | Sulfonyl Chloride | Diverse Amines | Library of Sulfonamides |

| Stage 2 | Iodo Group | Diverse Boronic Acids | 2D Library of Biaryl Sulfonamides |

Contributions to Method Development for New C-C and C-X Bond Formations

New reaction development is a fundamental aspect of chemical research. Molecules like this compound, which contain multiple, well-defined reactive sites, serve as excellent test substrates for developing and optimizing new catalytic methods. The electron-rich aryl iodide bond is a classic substrate for a wide range of palladium, copper, and nickel-catalyzed cross-coupling reactions designed to form new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = N, O, S) bonds. Researchers can use this compound to test the efficiency, selectivity, and functional group tolerance of new catalysts and reaction conditions. The presence of the fluoro and sulfonyl chloride groups provides a realistic and challenging chemical environment to assess the robustness of a new synthetic method.

Computational and Theoretical Investigations of 2 Fluoro 4 Iodobenzene 1 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Fluoro-4-iodobenzene-1-sulfonyl chloride. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its molecular geometry, orbital energies, and charge distribution. researchgate.net These calculations provide a solid theoretical foundation for predicting the molecule's stability, reactivity, and spectroscopic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For aromatic sulfonyl chlorides, the HOMO is typically localized on the iodinated benzene (B151609) ring, while the LUMO is often distributed over the sulfonyl chloride group, indicating that the ring acts as the primary electron donor and the sulfonyl group as the electron acceptor. This charge transfer character is essential for understanding its reaction mechanisms. researchgate.net

| Parameter | Typical Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Moderate electron-donating capability of the aryl ring. |

| LUMO Energy | -1.0 to -2.0 | Strong electron-accepting nature of the sulfonyl chloride group. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicates significant molecular stability but accessible reactivity for specific reactions. |

| Global Hardness (η) | 2.25 to 2.75 | High hardness value corresponds to high stability. |

| Electronegativity (χ) | 3.75 to 4.75 | Reflects the overall electron-attracting tendency of the molecule. |

The distribution of electron density within this compound governs its electrostatic interactions and dictates how it interacts with other molecules. Electrostatic potential (ESP) maps provide a visual representation of this charge distribution, mapping electron-rich and electron-poor regions onto the molecule's surface. youtube.com

In this molecule, the highly electronegative oxygen and fluorine atoms create regions of negative electrostatic potential (typically colored red), indicating areas susceptible to electrophilic attack. The sulfonyl group (-SO₂Cl) is strongly electron-withdrawing, which, along with the inductive effects of the fluorine and iodine atoms, renders the attached carbon atom (ipso-carbon) and adjacent aromatic protons electron-deficient. walisongo.ac.id These electron-poor areas, shown in blue on an ESP map, are the primary sites for nucleophilic attack. Understanding this charge landscape is crucial for predicting intermolecular interactions, such as halogen bonding, and for rationalizing the regioselectivity of its chemical reactions. walisongo.ac.id

| Atom/Group | Expected Partial Charge | ESP Map Color | Chemical Significance |

|---|---|---|---|

| Sulfonyl Oxygens | Highly Negative | Red | Electron-rich; potential sites for interaction with electrophiles or hydrogen bond donors. |

| Fluorine Atom | Negative | Red/Orange | Electron-rich; influences aromatic ring electronics through induction and resonance. |

| Sulfur Atom | Highly Positive | Blue | Electron-deficient; electrophilic center. |

| Ipso-Carbon (C1) | Positive | Blue/Green | Electron-deficient due to the -SO₂Cl group; susceptible to nucleophilic attack. |

| Iodine Atom | Slightly Positive | Green/Blue | Can participate in halogen bonding as a Lewis acid site (σ-hole). |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds, primarily the C-S bond connecting the aromatic ring to the sulfonyl chloride group. Conformational analysis, performed using computational methods, helps identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. nih.gov

For aryl sulfonyl chlorides, the orientation of the S-Cl bond relative to the plane of the benzene ring is a key conformational feature. Non-covalent interactions, such as steric hindrance between the ortho-fluorine atom and the sulfonyl oxygen atoms, as well as electrostatic interactions, play a significant role in determining the preferred conformation. nih.govnih.gov Molecular dynamics (MD) simulations can further elucidate the molecule's dynamic behavior over time, showing how it samples different conformations in solution and providing insights into its structural flexibility. nih.govsoton.ac.uk

| Dihedral Angle | Description | Significance |

|---|---|---|

| C2-C1-S-Cl | Rotation of the S-Cl bond relative to the C1-C2 bond of the ring. | Defines the primary orientation of the sulfonyl chloride group. |

| C6-C1-S-O | Rotation of the sulfonyl oxygen atoms relative to the aromatic ring. | Determines the extent of steric interaction with the ortho-substituent (Fluorine). |

Prediction of Spectroscopic Parameters for Research Elucidation

Theoretical calculations are an invaluable tool for interpreting and predicting spectroscopic data, which is essential for structural confirmation. Computational methods can accurately predict various spectroscopic parameters, including NMR chemical shifts, spin-spin coupling constants, and vibrational frequencies (IR and Raman). researchgate.net

By calculating the magnetic shielding tensors for each nucleus, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be predicted. nih.gov These theoretical values, when compared with experimental spectra, help in the unambiguous assignment of signals. mdpi.com Furthermore, the calculation of coupling constants, such as J(H,F) and J(C,F), provides detailed information about the molecule's connectivity and geometry. sfu.caresearchgate.net Similarly, the prediction of vibrational spectra aids in assigning absorption bands to specific molecular motions, confirming the presence of key functional groups like the S=O and S-Cl stretches. researchgate.net Solid-state NMR parameters for quadrupolar nuclei like chlorine and iodine can also be computed to characterize the compound in the solid phase. researchgate.net

| Carbon Atom | Expected Chemical Shift Range (ppm) | Reason for Shift |

|---|---|---|

| C1 (ipso to -SO₂Cl) | 140 - 145 | Strongly deshielded by the electron-withdrawing sulfonyl chloride group. |

| C2 (ipso to -F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Strongly deshielded by fluorine; large one-bond C-F coupling. |

| C3 | 115 - 120 (d, ²JCF ≈ 20 Hz) | Shielded by fluorine's mesomeric effect; two-bond C-F coupling. |

| C4 (ipso to -I) | 95 - 100 | Strongly shielded due to the heavy atom effect of iodine. |

Reaction Pathway Analysis and Transition State Modeling for Key Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, a key transformation of interest is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing sulfonyl chloride group activates the ring towards attack by nucleophiles. Theoretical modeling can trace the reaction pathway, for instance, the formation of the intermediate Meisenheimer complex and the subsequent departure of a leaving group. walisongo.ac.id By calculating the activation energy (the energy difference between the reactants and the transition state), reaction rates can be predicted, and the feasibility of different pathways can be compared. This modeling provides deep mechanistic insights that are critical for designing synthetic routes and controlling reaction outcomes.

| Component | Description | Significance |

|---|---|---|

| EReactants | Energy of the starting materials (sulfonyl chloride + nucleophile). | Baseline energy for the reaction profile. |

| ETS1 | Energy of the first transition state (formation of Meisenheimer complex). | Determines the activation energy and rate of the initial attack. |

| EIntermediate | Energy of the Meisenheimer complex. | Indicates the stability of the reaction intermediate. |

| ETS2 | Energy of the second transition state (loss of the leaving group). | Determines the rate of the final step to form the product. |

| EProducts | Energy of the final products. | Determines the overall thermodynamics (exothermic/endothermic) of the reaction. |

Solvent Effects and Solvation Models in Theoretical Studies

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Theoretical studies must account for these solvent effects to provide realistic predictions. Solvation models are used to simulate the interaction between the solute (this compound) and the solvent.

These models fall into two main categories:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's structure and energy.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This approach is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms in protic solvents.

The choice of solvation model is critical for accurately predicting properties like conformational equilibria, reaction barriers, and spectroscopic parameters in a condensed phase.

| Model Type | Example | Description | Advantages | Disadvantages |

|---|---|---|---|---|

| Implicit | PCM (Polarizable Continuum Model) | Solute is placed in a cavity within a continuous dielectric medium representing the solvent. | Computationally efficient; good for electrostatics. | Does not account for specific interactions like hydrogen bonding. |

| Explicit | Quantum Mechanics/Molecular Mechanics (QM/MM) | The solute (QM region) is treated with high-level quantum mechanics, while surrounding solvent molecules (MM region) are treated with classical force fields. | Accurately models specific solute-solvent interactions. | Computationally demanding; requires careful setup. |

Investigation of Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. ijres.orgyoutube.com In this compound, the iodine atom acts as the halogen bond donor. The strength and directionality of this interaction are dictated by the electronic influence of the other substituents on the phenyl ring.

Theoretical studies on a variety of substituted iodobenzenes demonstrate a clear trend: the more electron-withdrawing the substituents are, the stronger the resulting halogen bond. researchgate.netnih.gov For instance, the progressive fluorination of iodobenzene (B50100) has been shown to dramatically increase the strength of its halogen bonds. nih.gov The sulfonyl chloride group (-SO₂Cl) is also a powerful electron-withdrawing group, comparable in effect to nitro (-NO₂) and pentafluoro-λ⁶-sulfanyl (-SF₅) groups, which have been computationally shown to be strong activators of halogen bonding. nih.govrsc.org

Therefore, it can be confidently predicted that this compound is a potent halogen bond donor. The combination of the ortho-fluoro and para-sulfonyl chloride groups works synergistically to deplete electron density from the iodine atom, leading to a more positive σ-hole and, consequently, stronger interactions with halogen bond acceptors.

The table below presents computational data for the interaction energies of various substituted iodobenzenes with pyrazine, calculated at the M062x-D3/aug-cc-pVTZ level of theory. nih.gov This data illustrates the effect of fluorine substitution on halogen bond strength.

| Halogen Bond Donor | Interaction Energy with Pyrazine (kcal/mol) |

|---|---|

| Iodobenzene (C₆H₅I) | -3.83 |

| 1-Fluoro-4-iodobenzene | -4.22 |

| 1,3-Difluoro-5-iodobenzene | -4.63 |

| 1,2,3-Trifluoro-5-iodobenzene | -5.06 |

| 1,2,3,5-Tetrafluoro-4-iodobenzene | -5.49 |

| Pentafluoroiodobenzene (C₆F₅I) | -5.93 |

Based on these established trends, the interaction energy for this compound with a similar Lewis base would be expected to be significant, likely exceeding that of many of the fluorinated analogs due to the potent electron-withdrawing nature of the sulfonyl chloride group. This makes the compound a valuable building block in crystal engineering and supramolecular chemistry, where strong and directional interactions are essential for designing novel materials. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Research Oriented Characterization of 2 Fluoro 4 Iodobenzene 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the molecular structure of 2-Fluoro-4-iodobenzene-1-sulfonyl chloride.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of key interest, as it contains three distinct proton signals corresponding to the hydrogens on the benzene (B151609) ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) and the electronegative fluorine and iodine atoms. These groups deshield the nearby protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (δ ≈ 7.26 ppm). libretexts.org

The expected splitting patterns arise from spin-spin coupling between adjacent protons (ortho, meta, and para couplings) and through-space coupling with the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-F) ≈ 6-8 Hz |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-H3) ≈ 2-3 Hz |

| H-6 | 7.4 - 7.6 | Triplet or Doublet of doublets (t or dd) | ³J(H6-H5) ≈ 8-9 Hz, ³J(H6-F) ≈ 8-10 Hz |

Note: Predicted values are based on established substituent effects in substituted benzene rings. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show six distinct signals, one for each carbon in the benzene ring. The chemical shifts are influenced by the attached atoms. oregonstate.edu The carbon atom bonded to fluorine (C-2) will exhibit a large coupling constant (¹J(C-F)), resulting in a doublet, which is a characteristic feature for fluorinated aromatic compounds. The carbons directly attached to the iodine (C-4) and the sulfonyl chloride group (C-1) are also significantly shifted.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| C-1 | 138 - 142 | Quaternary carbon, attached to -SO₂Cl |

| C-2 | 160 - 165 | Large ¹J(C-F) coupling (d, J ≈ 250-260 Hz) |

| C-3 | 128 - 132 | CH carbon |

| C-4 | 95 - 100 | Quaternary carbon, attached to I |

| C-5 | 135 - 140 | CH carbon |

| C-6 | 118 - 122 | CH carbon, shows ²J(C-F) coupling |

Note: Chemical shift ranges are estimates based on typical values for substituted benzenes. wisc.edu The signal for the carbon attached to iodine (C-4) is shifted significantly upfield due to the heavy atom effect.

¹⁹F NMR for Fluorine Chemical Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. huji.ac.il For this compound, the ¹⁹F NMR spectrum would display a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. alfa-chemistry.com The signal would be split into a multiplet, specifically a doublet of doublets of doublets, due to coupling with the adjacent protons (H-3 and H-6). nih.gov The chemical shift for aromatic fluorine atoms typically falls within the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu For a closely related compound, 4-fluoroiodobenzene, the ¹⁹F chemical shift is reported around -106 ppm (referenced to CCl₃F). spectrabase.com The presence of the strongly withdrawing sulfonyl chloride group would likely shift this value further downfield.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -95 to -110 | Doublet of doublets of doublets (ddd) |

Note: Chemical shift is relative to CFCl₃ (δ = 0 ppm). The multiplicity arises from couplings to H-3, H-5, and H-6.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals, especially in complex substituted aromatic systems.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons, such as between H-5 and H-6, and a weaker correlation between H-3 and H-5, confirming their connectivity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the signals of H-3, H-5, and H-6 in the ¹H spectrum to the signals of C-3, C-5, and C-6 in the ¹³C spectrum, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for assigning quaternary carbons. For instance, H-6 would show a correlation to the sulfonyl chloride-bearing C-1, and H-3 and H-5 would show correlations to the iodine-bearing C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can help confirm assignments by showing through-space correlations, for example, between the proton at C-3 and the fluorine atom at C-2.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, confirming the identity of this compound.

The calculated monoisotopic mass for C₆H₃³⁵Cl¹⁹F¹²⁷I¹⁶O₂³²S is 349.8523 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value, thereby confirming the compound's elemental formula.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods for generating ions for mass spectrometric analysis, each providing different types of structural information.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). libretexts.org This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. libretexts.org For sulfonyl chlorides, characteristic fragmentation patterns include the loss of the chlorine radical (·Cl) and the elimination of sulfur dioxide (SO₂). rsc.org The resulting mass spectrum serves as a molecular fingerprint.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar or fragile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or adducts with solvent or salt ions (e.g., [M+Na]⁺). nih.gov While the molecular ion is often preserved, fragmentation can be induced in the mass spectrometer through collision-induced dissociation (CID). For related sulfonamides, a common fragmentation pathway observed in ESI-MS/MS is the loss of SO₂. nih.gov This technique would be particularly useful for analyzing derivatives of this compound, such as sulfonamides or sulfonate esters.

Table 4: Predicted Key Fragments in Mass Spectrometry of this compound

| Ionization Mode | Fragment | Formula | Predicted m/z (Monoisotopic) | Description |

| EI / ESI (CID) | [M - Cl]⁺ | [C₆H₃FIO₂S]⁺ | 314.8911 | Loss of chlorine radical |

| EI / ESI (CID) | [M - SO₂Cl]⁺ | [C₆H₃FI]⁺ | 220.9342 | Loss of sulfonyl chloride group |

| EI / ESI (CID) | [M - Cl - SO₂]⁺ | [C₆H₃FI]⁺ | 220.9342 | Loss of Cl followed by SO₂ |

| EI | [M]⁺˙ | [C₆H₃ClFI O₂S]⁺˙ | 349.8523 | Molecular ion |

Note: The presence and abundance of these fragments depend on the specific ionization conditions and the energy applied during fragmentation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Research

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, providing a characteristic spectrum that reflects the molecule's structure.

The sulfonyl chloride (-SO₂Cl) group gives rise to very strong and characteristic absorption bands in the IR spectrum. acdlabs.com The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com Raman spectroscopy is particularly useful for identifying the sulfur-chlorine (S-Cl) bond, which exhibits a strong stretching band around 375 cm⁻¹. cdnsciencepub.comcdnsciencepub.com

The substituted benzene ring also produces a series of characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring result in several bands in the 1610-1400 cm⁻¹ region. tum.de The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which appear in the 900-700 cm⁻¹ region and can help confirm the arrangement of substituents. tum.de

The carbon-halogen bonds also have characteristic vibrational frequencies. The C-F stretching vibration is typically found in the 1250-1000 cm⁻¹ range, while the C-I stretching vibration occurs at lower frequencies, generally between 600-500 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Sulfonyl (S=O) | Asymmetric Stretch | 1410 - 1370 | IR (Strong) acdlabs.com |

| Symmetric Stretch | 1204 - 1166 | IR (Strong) acdlabs.com | |

| Sulfur-Chlorine (S-Cl) | Stretch | ~375 | Raman (Strong) cdnsciencepub.com |

| Aromatic Ring (C=C) | Stretch | 1610 - 1400 | IR tum.de |

| Carbon-Fluorine (C-F) | Stretch | 1250 - 1000 | IR |

| Carbon-Iodine (C-I) | Stretch | 600 - 500 | IR |

X-ray Crystallography for Solid-State Structural Elucidation and Bond Parameter Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. For a compound like this compound, this technique can provide unambiguous structural confirmation and detailed metric parameters, including bond lengths, bond angles, and torsion angles. nih.gov

In a crystallographic study, the analysis would reveal the planarity of the benzene ring and the geometry around the sulfur atom of the sulfonyl chloride group. The S-Cl and S-O bond lengths, as well as the O-S-O bond angle, are key parameters that can be determined with high precision. Furthermore, the orientation of the sulfonyl chloride group relative to the plane of the aromatic ring, defined by torsion angles (e.g., C-C-S-Cl), can be accurately measured. nih.gov

This technique also elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, potential interactions such as halogen bonding (involving the iodine or chlorine atoms) and other noncovalent interactions can be identified and characterized. nih.gov While a specific crystal structure for this compound is not detailed in the available literature, analysis of related aryl sulfonyl chloride structures demonstrates the power of this method for obtaining definitive structural data. nih.goviucr.orgresearchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis in Research

Chromatographic methods are fundamental for separating, identifying, and quantifying this compound and any related impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. The separation is typically performed using a reversed-phase column, where the compound is eluted with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.

Detection can be achieved using several methods:

UV-Vis and Photodiode Array (PDA) Detection: The aromatic ring in the molecule is a strong chromophore, allowing for sensitive detection by UV-Vis spectroscopy. A PDA detector provides a full UV-Vis spectrum for the eluting peak, which aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time data and mass information. This is a highly specific and sensitive detection method that can confirm the molecular weight of the main component and help identify impurities, even at trace levels. nih.gov

While the target compound itself may not be ideal for GC due to its reactivity and high boiling point, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile byproducts and impurities that may be present from its synthesis. rsc.orgnih.gov This could include starting materials, solvent residues, or side-products like halogenated benzenes. labrulez.comresearchgate.netgcms.cz

When a higher purity sample of this compound is required for research purposes, such as for detailed spectroscopic studies or reaction optimization, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to separate and collect larger quantities of the desired compound.

Flash column chromatography, a common form of preparative chromatography, is often used to purify sulfonyl chlorides and their derivatives from reaction mixtures. nih.govnih.gov The crude product is loaded onto a silica (B1680970) gel column and eluted with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), separating the target compound from impurities. nih.gov Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and concentrated to yield an enriched sample.

Future Research Directions and Emerging Trends for 2 Fluoro 4 Iodobenzene 1 Sulfonyl Chloride

Development of More Sustainable and Green Synthetic Routes

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and generate significant waste. organic-chemistry.org The development of environmentally benign synthetic protocols is a key focus of modern chemistry, and future research will likely concentrate on applying these principles to the synthesis of 2-fluoro-4-iodobenzene-1-sulfonyl chloride.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional synthetic methods. While the direct biocatalytic synthesis of this compound has not been reported, the broader field of enzymatic halogenation and sulfonation is an active area of research. Future work could explore the use of engineered enzymes, such as halogenases and sulfotransferases, to construct the this compound scaffold from simpler, renewable starting materials. This approach could offer high selectivity and reduce the reliance on hazardous reagents.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, presents numerous advantages for the synthesis of sulfonyl chlorides. nih.govresearchgate.netrsc.orgd-nb.inforesearchgate.netthieme.de These benefits include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. d-nb.infomdpi.com The synthesis of various sulfonyl chlorides has been successfully demonstrated using flow reactors, often with reduced reaction times and improved yields. rsc.orgnih.gov Future research will likely focus on developing a continuous flow process for the production of this compound. This could involve the integration of multiple reaction steps, such as diazotization, chlorosulfonylation, and work-up, into a single, streamlined process. researchgate.net The development of such a process would not only improve the efficiency and safety of the synthesis but also enable the on-demand production of this important building block.

The use of volatile organic solvents is a major contributor to the environmental impact of chemical synthesis. Consequently, the development of solvent-free or recyclable solvent systems is a key aspect of green chemistry. researchgate.net Research in this area could explore the synthesis of this compound under solvent-free conditions, for example, by using mechanochemistry. researchgate.net Alternatively, the use of greener, recyclable solvents, such as ionic liquids or deep eutectic solvents, could be investigated. researchgate.net Another approach involves utilizing water as a reaction medium, which has been successfully employed for the synthesis of some sulfonyl chlorides. rsc.orgacs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The trifunctional nature of this compound offers a rich landscape for the exploration of novel reactivity patterns. The interplay between the sulfonyl chloride, iodine, and fluorine substituents could lead to unprecedented transformations. Future research could focus on the selective activation of each of these functional groups to achieve orthogonal reactivity, allowing for the stepwise construction of complex molecular architectures. For instance, the development of catalytic systems that can selectively activate the C-I bond in the presence of the sulfonyl chloride group would open up new avenues for cross-coupling reactions. Similarly, exploring the reactivity of the sulfonyl chloride group in the presence of the other two functionalities could lead to the discovery of new protecting group strategies or novel cyclization reactions.

Integration into Advanced Supramolecular Chemistry and Materials Science Research

The rigid, well-defined geometry and the presence of multiple interaction sites make this compound an attractive building block for supramolecular chemistry and materials science. The sulfonyl group can act as a hydrogen bond acceptor, while the iodine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. Future research could explore the use of this compound in the design and synthesis of novel supramolecular assemblies, such as molecular cages, polymers, and metal-organic frameworks (MOFs). The unique electronic properties conferred by the fluorine and iodine substituents could also be exploited in the development of new functional materials with applications in electronics, optics, and sensing.

Application in Drug Discovery Research Beyond Traditional Lead Generation (e.g., PROTACs, Chemical Biology Probes focusing on synthesis)

The application of sulfonyl halides in drug discovery is well-established. wikipedia.org However, emerging therapeutic modalities and chemical biology tools are opening up new opportunities for compounds like this compound.

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. tocris.com The synthesis of PROTACs often involves the coupling of a target-binding ligand and an E3 ligase-binding ligand via a linker. tocris.comnih.gov The reactivity of the sulfonyl chloride group in this compound makes it a potential anchor point for linker attachment in PROTAC synthesis. acs.orgresearchgate.net The fluorine and iodine substituents could also serve as handles for further functionalization or as probes to study structure-activity relationships.

Chemical biology probes are small molecules used to study biological systems. nih.govrsc.orgrsc.orgnih.govljmu.ac.uk The reactivity of the sulfonyl chloride group towards nucleophilic amino acid residues makes it a suitable warhead for the design of covalent probes. nih.govrsc.orgrsc.orgrsc.orgnih.gov Future research could focus on incorporating the 2-fluoro-4-iodophenylsulfonyl moiety into chemical probes to target specific proteins or enzymes. The fluorine atom could be used as a reporter for ¹⁹F NMR studies, while the iodine atom could be used for radio-labeling or as a handle for click chemistry.

Synergistic Application with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Research

The intersection of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is a burgeoning field poised to revolutionize how researchers approach molecular synthesis and optimization. For a highly functionalized and versatile building block like this compound, the application of these computational tools offers significant promise for accelerating discovery and enhancing efficiency. Future research will likely focus on leveraging AI and ML to navigate the complex reactivity of this compound and to predict the properties of its novel derivatives.

Machine learning models, particularly neural networks and random forest algorithms, can be trained on vast datasets of chemical reactions to predict outcomes with increasing accuracy. beilstein-journals.orgtue.nlnih.gov For this compound, this presents several key opportunities. The compound features three distinct reactive sites: the highly electrophilic sulfonyl chloride group, the carbon-iodine bond amenable to cross-coupling reactions, and the carbon-fluorine bond. An ongoing challenge is achieving selectivity and optimizing conditions for reactions at one site without affecting the others.

The synergistic application of AI with high-throughput experimentation (HTE) platforms represents another significant trend. beilstein-journals.org ML algorithms can design experiments for HTE, and the resulting data can be used to iteratively refine the predictive models, creating a powerful closed-loop system for reaction optimization. beilstein-journals.orgucla.edu This approach would be particularly valuable for fine-tuning the synthesis of complex sulfonamides or sulfonate esters from this compound, where subtle changes in conditions can dramatically impact the outcome.

Another emerging area is the use of ML to predict the physicochemical and biological properties of novel compounds. By training models on data relating molecular structure to function, researchers can computationally screen virtual libraries of derivatives of this compound for desired characteristics, such as therapeutic activity or material properties. nih.gov This in silico screening can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery and material science development processes. The integration of AI and machine learning into the research workflow for this compound has the potential to significantly accelerate the pace of innovation, enabling the more rapid and efficient development of new pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

Data on AI/ML Applications in Chemical Synthesis

| AI/ML Application | Objective | Relevant Models/Techniques | Potential Impact on this compound Research |

| Reaction Condition Recommendation | Predict optimal catalysts, solvents, reagents, and temperature. nih.gov | Neural Networks, Deep Learning | Faster optimization of selective reactions (e.g., cross-coupling vs. sulfonylation). beilstein-journals.org |

| Yield Prediction | Forecast the yield of a specific chemical reaction. ucla.edu | Supervised Learning, Random Forest | Prioritization of high-yielding synthetic routes, reducing waste. tue.nl |

| Retrosynthetic Analysis | Propose synthetic pathways for target molecules. preprints.orgresearchgate.net | Neural Networks, Graph-based Models | Design of efficient syntheses for complex molecules using the compound as a key building block. |

| Forward Reaction Prediction | Predict the products of a given set of reactants and conditions. rsc.org | Deep Learning, Transformer Models | Discovery of novel transformations and unexpected reactivity patterns. |

| Property Prediction | Forecast biological activity, toxicity, or material properties. nih.gov | Quantitative Structure-Activity Relationship (QSAR), ML | In silico screening of virtual libraries to identify high-potential derivatives for synthesis. |

Q & A

Basic: What are the standard synthetic routes for preparing 2-fluoro-4-iodobenzene-1-sulfonyl chloride, and how can purity be verified?

Answer:

The synthesis typically involves sulfonation of 2-fluoro-4-iodobenzene using chlorosulfonic acid (ClSO₃H) under controlled conditions. Key steps include:

- Sulfonation: Reacting the benzene derivative with excess ClSO₃H at 0–5°C to form the sulfonic acid intermediate.

- Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) or PCl₅ to convert the sulfonic acid group to sulfonyl chloride.

- Purification: Recrystallization from non-polar solvents (e.g., hexane) is recommended to isolate the product. Verify purity via melting point analysis (expected range: 82–84°C for analogous sulfonyl chlorides ), coupled with HPLC (≥97% purity) and <sup>19</sup>F NMR to confirm fluorine integration .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- <sup>1</sup>H/ <sup>13</sup>C NMR: Identify aromatic proton environments and confirm substitution patterns. For example, the iodine substituent induces distinct deshielding effects on adjacent protons.

- <sup>19</sup>F NMR: A singlet near -110 ppm confirms the fluorine atom’s electronic environment.

- IR Spectroscopy: Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl chloride group.

- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to detect the molecular ion cluster ([M+H]<sup>+</sup> expected at m/z ~330) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The iodine atom’s strong electron-withdrawing nature and large atomic radius create steric hindrance and polarize the sulfonyl chloride group, accelerating nucleophilic attacks. However, competing side reactions (e.g., hydrolysis) require optimization:

- Solvent Choice: Use anhydrous aprotic solvents (e.g., THF, DCM) to minimize hydrolysis.

- Temperature Control: Reactions at -20°C reduce decomposition.

- Nucleophile Selection: Bulky nucleophiles (e.g., tert-butylamine) may exhibit lower yields due to steric clashes; smaller nucleophiles (e.g., methylamine) are more efficient. Monitor reaction progress via TLC (silica gel, eluent: 3:1 hexane/EtOAc) .

Advanced: What strategies mitigate competing side reactions during functionalization of this sulfonyl chloride?

Answer:

Common side reactions include hydrolysis (to sulfonic acid) and elimination (to sulfene). Mitigation strategies:

- Moisture Control: Use Schlenk-line techniques or molecular sieves to maintain anhydrous conditions.

- Catalytic Bases: Add triethylamine (1–2 equiv) to scavenge HCl, preventing acid-catalyzed decomposition.

- Kinetic vs. Thermodynamic Control: For selective amidation, use excess nucleophile at low temperatures to favor kinetic products. Validate product ratios via <sup>1</sup>H NMR integration or GC-MS .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations: Model transition states for sulfonyl chloride reactions (e.g., SN2 mechanisms) using Gaussian or ORCA software. Optimize geometries at the B3LYP/6-31G(d) level.

- Electrostatic Potential Maps: Visualize electron-deficient regions (e.g., sulfonyl group) to predict nucleophilic attack sites.

- Solvent Effects: Apply implicit solvent models (e.g., PCM) to simulate reaction environments. Compare computed activation energies with experimental yields to validate predictions .

Advanced: What are the challenges in analyzing environmental degradation products of this compound?

Answer:

Degradation pathways (e.g., hydrolysis, photolysis) generate metabolites like 2-fluoro-4-iodobenzenesulfonic acid. Analytical challenges include:

- Low Concentrations: Use SPE (solid-phase extraction) with C18 cartridges to concentrate samples.

- Structural Confirmation: Employ LC-QTOF-MS for high-resolution mass data and MS/MS fragmentation patterns.

- Isotopic Signatures: Leverage the iodine atom’s distinctive isotopic pattern (e.g., <sup>127</sup>I) in mass spectra for tracking .

Advanced: How can this sulfonyl chloride be applied in polymer or materials science?

Answer:

- Functional Monomers: Incorporate into sulfonated polymers for proton-exchange membranes (PEMs). Optimize conductivity via copolymerization with fluorinated monomers.

- Surface Modification: React with hydroxylated substrates (e.g., silica nanoparticles) to create sulfonate-functionalized surfaces for catalytic applications.

- Crosslinking Agent: Use in epoxy resins to enhance thermal stability; monitor curing kinetics via DSC .

Advanced: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood.

- Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) to deactivate sulfonyl chloride.

- Storage: Store under argon at -20°C in amber vials to prevent moisture ingress and photodegradation. Regularly inspect containers for pressure buildup due to HCl release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.